molecular formula C7H14N2O2 B2512319 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide CAS No. 2138817-73-7

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide

Cat. No.: B2512319
CAS No.: 2138817-73-7
M. Wt: 158.201
InChI Key: RLJXWHKBWUYUPN-UHFFFAOYSA-N
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Description

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide is a compound that features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, typically involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening followed by ring closing . Another approach is the Paternò−Büchi [2+2] photochemical cycloaddition, which forms the oxetane ring by reacting an alkene with a carbonyl compound under UV light .

Industrial Production Methods

Industrial production of oxetane derivatives often involves the use of high-yield cyclization reactions and efficient purification techniques. The reaction conditions are optimized to ensure high selectivity and yield, often involving the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of an oxetane ring with a hydroxyacetimidamide moiety makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXWHKBWUYUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(COC1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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